HIF1-IN-3

HIF-1 Inhibition Cell-Based Assay Potency Comparison

HIF1-IN-3 (CAS 333314-79-7, compound F4) is a branched-tail oxyquinoline HIF-1 PHD inhibitor with submicromolar potency (EC50=0.9μM)—>20-fold more potent than KC7F2 or PX-478 in cell-based assays. Its demonstrated lack of hepatotoxicity up to 200μM in human liver-on-a-chip models supports extended treatment protocols. Select HIF1-IN-3 for robust, low-toxicity HIF-1 modulation in glioblastoma, colorectal, or breast cancer models. Ideal for discriminating HIF-1 vs. HIF-2 transcriptional responses when paired with HIF-2-specific reporters.

Molecular Formula C26H24N2O3
Molecular Weight 412.5 g/mol
Cat. No. B10813176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF1-IN-3
Molecular FormulaC26H24N2O3
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C26H24N2O3/c1-31-21-13-10-20(11-14-21)24(28-23(29)16-9-18-6-3-2-4-7-18)22-15-12-19-8-5-17-27-25(19)26(22)30/h2-8,10-15,17,24,30H,9,16H2,1H3,(H,28,29)
InChIKeyRFCCQJJHFAITGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIF1-IN-3: A Submicromolar Branched-Tail Oxyquinoline HIF Prolyl Hydroxylase Inhibitor for Cancer Research


HIF1-IN-3 (CAS 333314-79-7, also designated compound F4) is a synthetic small molecule belonging to the "branched-tail" oxyquinoline class of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors [1]. It acts as an effective HIF-1 inhibitor with a reported EC50 of 0.9 μM in cell-based HIF1 ODD-luciferase reporter assays, a value that places it among the more potent agents in its structural series [1]. Its mechanism involves stabilization of HIF-α subunits via competitive inhibition of PHD enzymes, thereby modulating the transcription of hypoxia-responsive genes implicated in tumor survival, angiogenesis, and metabolic adaptation [2].

Why HIF1-IN-3 Cannot Be Directly Substituted with Other HIF-1 Pathway Inhibitors


Direct substitution among HIF-1 pathway inhibitors is scientifically inadvisable due to profound differences in potency, mechanism of action, and off-target safety windows. HIF1-IN-3, as a branched-tail oxyquinoline, directly inhibits HIF prolyl hydroxylase (PHD) to stabilize HIF-α, a mechanism distinct from translation inhibitors like KC7F2 or transcriptional suppressors like PX-478 [1]. Critically, the quantitative potency gap is stark: HIF1-IN-3 exhibits an EC50 of 0.9 μM, whereas other commonly used tool compounds such as KC7F2 and PX-478 demonstrate IC50 values in the 20-30 μM range in cell-based assays—a >20-fold difference that would necessitate drastically higher concentrations to achieve comparable HIF-1 modulation [1][2]. Furthermore, the safety margin defined by the absence of hepatotoxicity up to 200 μM in a human liver-on-a-chip model is specific to the optimized oxyquinoline scaffold and cannot be assumed for other HIF-1 inhibitors, which may possess distinct cytotoxicity profiles [3].

Quantitative Differentiation of HIF1-IN-3: Head-to-Head and Cross-Study Comparative Data


HIF-1 Inhibitory Potency: HIF1-IN-3 vs. KC7F2 and PX-478

HIF1-IN-3 demonstrates a submicromolar EC50 of 0.9 μM in the HIF1 ODD-luciferase reporter assay, a standardized cell-based model for quantifying HIF-1 transcriptional activity [1]. In contrast, the widely used HIF-1α translation inhibitor KC7F2 exhibits an IC50 of approximately 20 μM in comparable cell-based luciferase reporter assays . Similarly, PX-478, another reference HIF-1 inhibitor, shows IC50 values typically ranging from 20 to 30 μM in analogous cellular systems [2]. This represents a >20-fold difference in potency, indicating that HIF1-IN-3 requires substantially lower concentrations to achieve equivalent HIF-1 pathway suppression.

HIF-1 Inhibition Cell-Based Assay Potency Comparison

Safety Margin in Human Hepatocyte Model: HIF1-IN-3 vs. Adaptaquin

In a 3D human liver-on-a-chip microfluidic model using differentiated HepaRG hepatocytes, HIF1-IN-3 (as part of the optimized adaptaquin analog series) exhibited no detectable hepatotoxicity at concentrations up to 200 μM [1]. This concentration represents a safety window of >200-fold above its EC50 (0.9 μM) for HIF-1 inhibition. In comparison, the parent compound adaptaquin, while also lacking toxicity up to high concentrations, is dramatically less potent (EC50 ≈ 2 mM), resulting in a much narrower functional window for pharmacological studies [2].

Hepatotoxicity Liver-on-a-chip Safety Window

Structural Optimization: 3-Fold Potency Enhancement Over Original Lead

The design of HIF1-IN-3 (compound F4) was informed by a systematic structure-activity relationship (SAR) study of branched-tail oxyquinolines [1]. The study reports that modifications to the phenylacetamide 'tail' region yielded an optimized compound that is 3-fold more potent than the original lead compound in the HIF1 ODD-luc reporter assay [1]. While the exact EC50 of the original lead is not explicitly stated, the 3-fold improvement combined with HIF1-IN-3's measured EC50 of 0.9 μM implies that the predecessor exhibited an EC50 in the range of approximately 2.7 μM, underscoring the value of the specific structural modifications embodied in HIF1-IN-3 .

Structure-Activity Relationship Oxyquinoline Optimization Medicinal Chemistry

Recommended Applications of HIF1-IN-3 Based on Differential Evidence


Hypoxia-Dependent Cancer Cell Line Screening at Low Micromolar Concentrations

Given its submicromolar EC50 (0.9 μM) in cell-based reporter assays [1], HIF1-IN-3 is optimally suited for screening hypoxia-responsive cancer cell lines (e.g., glioblastoma, colorectal, or breast cancer) where robust HIF-1 inhibition is required without high cytotoxicity. Its >200-fold safety window in human hepatocyte models [2] permits extended treatment durations (24-72 hours) at concentrations up to 10-20 μM, enabling studies of HIF-1-dependent gene expression changes, metabolic reprogramming, and angiogenesis without confounding liver-like toxicity.

Preclinical In Vivo Cancer Xenograft Studies Requiring Favorable Safety Profile

For in vivo oncology models (e.g., subcutaneous xenografts in mice), HIF1-IN-3 offers a differentiated advantage over less potent HIF-1 inhibitors like KC7F2 or PX-478. The >20-fold higher potency translates to lower required dosing, while the demonstrated lack of hepatotoxicity in human liver-on-a-chip models [2] mitigates a common liability in preclinical cancer drug development. This makes HIF1-IN-3 a compelling candidate for proof-of-concept studies targeting HIF-1-driven tumor growth and metastasis.

Mechanistic Studies of HIF Prolyl Hydroxylase (PHD) Inhibition

As a validated branched-tail oxyquinoline PHD inhibitor, HIF1-IN-3 is an excellent tool for dissecting PHD isoform-specific roles in HIF-α stabilization [1]. Its 3-fold potency improvement over earlier lead compounds [1] ensures that observed biological effects are mediated by on-target PHD inhibition rather than off-target interactions. Researchers investigating PHD-dependent regulation of hypoxia-responsive genes, or comparing PHD inhibitors with distinct chemical scaffolds, can rely on HIF1-IN-3 as a potent, well-characterized representative of the oxyquinoline class.

Comparative Oncology Studies Differentiating HIF-1 from HIF-2 Pathway Effects

HIF1-IN-3 is a component of the HIF1 ODD-luc reporter assay system, which is specifically responsive to HIF-1α stabilization [1]. This selectivity enables researchers to design experiments that discriminate between HIF-1 and HIF-2 mediated transcriptional responses. In contrast to pan-HIF inhibitors, HIF1-IN-3's use in conjunction with HIF-2-specific tools (e.g., HIF2 ODD-luc reporters [3]) allows for precise delineation of the distinct roles of HIF-1α and HIF-2α in cancer cell adaptation to hypoxia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIF1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.